molecular formula C17H16O3 B5785481 [2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate

[2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate

Cat. No.: B5785481
M. Wt: 268.31 g/mol
InChI Key: HVXXCQHENKGERT-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a phenylacetate group and a 4-methylphenyl group. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate typically involves the esterification reaction between 2-phenylacetic acid and 2-(4-methylphenyl)-2-oxoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-phenylacetic acid and 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-methylphenyl)-2-hydroxyethyl 2-phenylacetate.

    Substitution: Formation of substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

[2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate
  • 2-(diethylamino)ethyl 2-(4-methylphenyl)-2-phenylacetate
  • 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

[2-(4-Methylphenyl)-2-oxoethyl] 2-phenylacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a phenylacetate group and a 4-methylphenyl group makes it particularly interesting for applications requiring specific fragrance or flavor profiles. Additionally, its potential biological activities and applications in drug development further distinguish it from similar compounds.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13-7-9-15(10-8-13)16(18)12-20-17(19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXCQHENKGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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